molecular formula C8H4BrNO3 B1345030 8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione CAS No. 331646-98-1

8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1345030
CAS No.: 331646-98-1
M. Wt: 242.03 g/mol
InChI Key: YRJWMRDVBYWGKK-UHFFFAOYSA-N
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Description

8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound with the molecular formula C8H4BrNO3. It is characterized by the presence of a bromine atom at the 8th position of the benzo[d][1,3]oxazine-2,4-dione core structure.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been studied for their anticancer activity

Mode of Action

Similar compounds have been shown to exhibit anticancer activity . The mechanism of action could involve interactions with cellular targets leading to changes in cell proliferation and survival, but this is speculative and would need to be confirmed through experimental studies.

Biochemical Pathways

Given the potential anticancer activity of similar compounds , it’s possible that this compound could affect pathways related to cell proliferation, apoptosis, or DNA repair

Result of Action

Similar compounds have shown anticancer activity , suggesting that this compound may also have potential effects on cell proliferation and survival

Biochemical Analysis

Biochemical Properties

8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways. For instance, this compound has been observed to inhibit the activity of certain proteases, thereby affecting protein degradation processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cell lines, this compound has been reported to induce apoptosis and inhibit cell proliferation . These effects are mediated through the modulation of cell signaling pathways, such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway. Additionally, this compound can influence gene expression by altering the activity of transcription factors and epigenetic regulators .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For example, this compound has been shown to inhibit the activity of certain kinases, thereby affecting signal transduction pathways . Additionally, this compound can modulate gene expression by interacting with DNA and histone proteins, leading to changes in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the experimental context. In in vitro studies, prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent and can vary significantly with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and the modulation of immune responses . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, this compound has been shown to modulate the levels of various metabolites, including amino acids and nucleotides . These effects on metabolic pathways can have significant implications for cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters and solute carrier proteins . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and cytoskeletal proteins, which can influence its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize to specific cellular compartments, including the nucleus and mitochondria . The targeting of this compound to these compartments is facilitated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination . These modifications can direct the compound to specific organelles, where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione typically involves the reaction of 2-amino-3-bromobenzoic acid with suitable reagents. One common method includes the use of methyl 2-amino-2-methylpropanoate hydrochloride and O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate in dimethylformamide (DMF) under nitrogen atmosphere . The reaction mixture is stirred at ambient temperature for 16 hours, followed by workup and purification steps to obtain the desired product.

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions and using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For redox reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Properties

IUPAC Name

8-bromo-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJWMRDVBYWGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649688
Record name 8-Bromo-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331646-98-1
Record name 8-Bromo-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoisatoic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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